N,3-dimethyl-N-nitrosoaniline N,3-dimethyl-N-nitrosoaniline
Brand Name: Vulcanchem
CAS No.: 17485-25-5
VCID: VC11519918
InChI: InChI=1S/C8H10N2O/c1-7-4-3-5-8(6-7)10(2)9-11/h3-6H,1-2H3
SMILES:
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

N,3-dimethyl-N-nitrosoaniline

CAS No.: 17485-25-5

Cat. No.: VC11519918

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

N,3-dimethyl-N-nitrosoaniline - 17485-25-5

Specification

CAS No. 17485-25-5
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name N-methyl-N-(3-methylphenyl)nitrous amide
Standard InChI InChI=1S/C8H10N2O/c1-7-4-3-5-8(6-7)10(2)9-11/h3-6H,1-2H3
Standard InChI Key SOFOVDUKRLCVKZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N(C)N=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N,3-Dimethyl-N-nitrosoaniline consists of a benzene ring substituted with a methyl group at the meta-position (C3) and a dimethylnitrosoamine group at the para-position (Figure 1). The nitroso group introduces significant polarity, while the methyl groups enhance lipophilicity, as evidenced by a calculated LogP of 2.1126 . The molecule’s planar geometry facilitates π-π stacking interactions, which may contribute to its stability in solid-state configurations.

Table 1: Key Physicochemical Properties of N,3-Dimethyl-N-nitrosoaniline

PropertyValue
Molecular FormulaC8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}
Molecular Weight150.178 g/mol
Density1.04 g/cm³
Boiling Point288.9°C
Flash Point128.5°C
Vapor Pressure0.00228 mmHg at 25°C
LogP2.1126

Spectroscopic Characteristics

The compound’s infrared (IR) spectrum displays characteristic absorption bands for the nitroso group (NO-\text{NO}) near 1450–1550 cm⁻¹ and aromatic C–H stretching at 3000–3100 cm⁻¹ . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl groups: the N-methyl protons resonate at δ 3.2–3.4 ppm, while the aryl methyl group appears at δ 2.3–2.5 ppm. The aromatic protons exhibit splitting patterns consistent with a meta-substituted benzene ring.

Synthesis and Manufacturing Processes

Nitrosation Reaction Mechanism

N,3-Dimethyl-N-nitrosoaniline is synthesized via the nitrosation of N-methyl-m-toluidine using nitrous acid (HNO2\text{HNO}_2) under acidic conditions. The reaction proceeds through the electrophilic attack of the nitrosonium ion (NO+\text{NO}^+) on the tertiary amine, followed by deprotonation .

N-Methyl-m-toluidine+NaNO2+HClN,3-Dimethyl-N-nitrosoaniline+NaCl+H2O\text{N-Methyl-m-toluidine} + \text{NaNO}_2 + \text{HCl} \rightarrow \text{N,3-Dimethyl-N-nitrosoaniline} + \text{NaCl} + \text{H}_2\text{O}

Optimized Synthetic Protocol

A representative procedure involves dissolving 5 g of N-methyl-m-toluidine in 25 mL of concentrated hydrochloric acid at 0°C. Aqueous sodium nitrite (3 g in 10 mL H2O\text{H}_2\text{O}) is added dropwise while maintaining the temperature below 10°C . The resulting precipitate, N,3-dimethyl-N-nitrosoaniline hydrochloride, is filtered, washed with dilute HCl, and neutralized with sodium hydroxide to yield the free base (87% yield).

Table 2: Reaction Conditions for Nitrosation

ParameterValue
Temperature0–10°C
Reaction Time2–4 hours
SolventHydrochloric acid (conc.)
Yield87%

Detection and Analytical Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is widely employed for quantifying N,3-dimethyl-N-nitrosoaniline in complex matrices . Gas chromatography-mass spectrometry (GC-MS) utilizing a DB-5MS column (30 m × 0.25 mm) provides superior sensitivity, with a limit of detection (LoD) of 0.1 ppb .

Mass Spectral Fragmentation

The electron ionization (EI) mass spectrum exhibits a molecular ion peak at m/z 150.079 (calculated exact mass: 150.07900) . Key fragments include m/z 135 (loss of CH3\text{CH}_3), m/z 107 (loss of NO\text{NO}), and m/z 91 (tropylium ion).

Mitigation Strategies and Regulatory Considerations

Chemical Degradation Methods

Acyl halides, such as acetyl chloride (CH3COCl\text{CH}_3\text{COCl}), effectively eliminate N,3-dimethyl-N-nitrosoaniline via denitrosation. Treatment with 2% (w/w) acetyl chloride at 70°C for 1 hour reduces nitrosamine levels below 1 ppm .

Scavenging Agents

Ascorbic acid and histidine inhibit nitrosamine formation by competing with amines for nitrosating agents. In pharmaceutical formulations, 1% (w/w) ascorbic acid reduces N-nitrosamine generation by >80% .

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